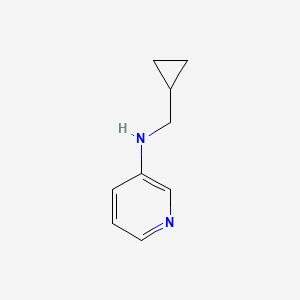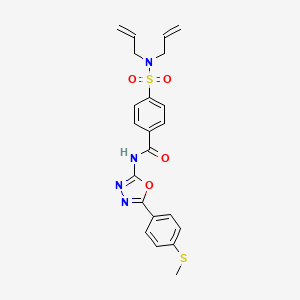![molecular formula C22H25FN6O2 B2820641 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900276-46-2](/img/structure/B2820641.png)
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pain Management and Analgesia
Brorphine’s structural resemblance to opioids makes it a candidate for pain management. Researchers have investigated its analgesic properties, aiming to develop safer alternatives to traditional opioids. Preclinical studies suggest that Brorphine may bind to opioid receptors, modulating pain perception without the severe side effects associated with classic opioids .
Neuropharmacology and CNS Disorders
a. Opioid Receptor Agonism: Brorphine’s interaction with opioid receptors (μ, κ, and δ) has implications for treating central nervous system (CNS) disorders. It may offer novel therapeutic options for conditions like chronic pain, neuropathic pain, and opioid use disorder. Further studies are needed to explore its receptor selectivity and efficacy .
b. Antidepressant Potential: Some researchers have investigated Brorphine’s antidepressant effects. Its unique pharmacological profile could lead to the development of new antidepressant medications. However, clinical trials are necessary to validate these findings .
Cancer Research
a. Antiproliferative Activity: In vitro studies have shown that Brorphine inhibits cancer cell proliferation. Researchers have explored its potential as an anticancer agent, particularly against solid tumors. Mechanistic studies are ongoing to understand its cellular targets and pathways .
b. Combination Therapy: Brorphine’s combination with other chemotherapeutic agents warrants investigation. Synergistic effects may enhance overall treatment efficacy. Researchers are exploring its use alongside existing cancer drugs to improve patient outcomes .
Neuroinflammation and Neurodegenerative Diseases
a. Anti-Inflammatory Properties: Brorphine exhibits anti-inflammatory effects, which could be relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating microglial activation and cytokine release, it may mitigate neuroinflammation .
b. Neuroprotection: Studies suggest that Brorphine protects neurons from oxidative stress and excitotoxicity. Its potential as a neuroprotective agent merits further investigation in animal models and clinical trials .
Chemical Biology and Medicinal Chemistry
a. Structure-Activity Relationship (SAR) Studies: Researchers have explored Brorphine’s SAR to optimize its pharmacological properties. Modifications to its chemical structure may enhance selectivity, potency, and safety profiles .
b. Protein-Ligand Interactions: Molecular docking studies have revealed potential binding sites for Brorphine within opioid receptors. Understanding these interactions aids in drug design and optimization .
Synthetic Methodology and Drug Development
a. Synthetic Routes: Chemists have developed efficient synthetic routes to access Brorphine. These methods contribute to its availability for research and preclinical studies .
b. Formulation and Delivery: Formulation strategies (e.g., prodrugs, nanoparticles) can improve Brorphine’s bioavailability and stability. Researchers are exploring novel delivery systems for clinical applications .
属性
IUPAC Name |
6-(4-fluorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-15-14-28-18-19(24-21(28)29(15)17-8-6-16(23)7-9-17)25(2)22(31)27(20(18)30)13-12-26-10-4-3-5-11-26/h6-9,14H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFLCAGKAZJFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)
![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)
![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)
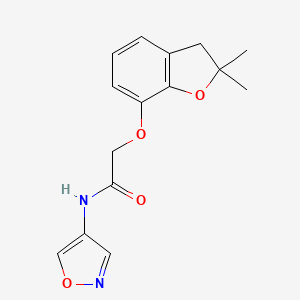
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)
![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)
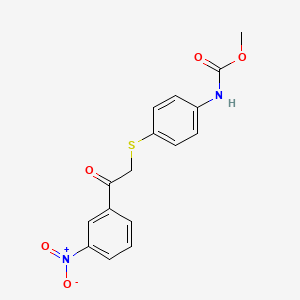
![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)
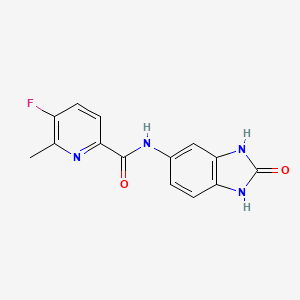
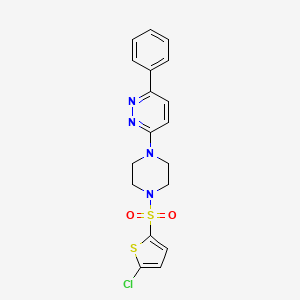
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)
